molecular formula C27H44O3 B196359 25,26-Dihydroxycholecalciferol CAS No. 29261-12-9

25,26-Dihydroxycholecalciferol

Cat. No. B196359
CAS RN: 29261-12-9
M. Wt: 416.6 g/mol
InChI Key: QOWCBCXATJITSI-ZLNGONTQSA-N
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Description

25,26-Dihydroxycholecalciferol is a chemical compound that is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 .


Synthesis Analysis

The synthesis of 25,26-Dihydroxycholecalciferol involves the insertion of two additional oxygen atoms into the cholecalciferol molecule in the form of two hydroxyl groups . This process is described as a polar metabolite of vitamin D3 .


Molecular Structure Analysis

The molecular weight of 25,26-Dihydroxycholecalciferol is 416.64, and its formula is C27H44O3 . It contains a total of 76 bonds, including 32 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .


Chemical Reactions Analysis

25,26-Dihydroxycholecalciferol is a metabolite of vitamin D3. It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . Calcifediol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of vitamin D .


Physical And Chemical Properties Analysis

25,26-Dihydroxycholecalciferol is a solid substance with a white to off-white color . It is a metabolite of vitamin D3 with intestinal calcium transport activity .

Scientific Research Applications

  • Radioimmunoassay Development for 25,26-Dihydroxycholecalciferol : A study developed a radioimmunoassay for 25,26-dihydroxycholecalciferol, revealing its presence in both healthy subjects and those with osteomalacia due to vitamin D deficiency. This assay facilitates the study of this metabolite in various health conditions (Fraher et al., 1980).

  • Therapeutic Potential in Autoimmune Diseases : Research has shown that 1,25-Dihydroxycholecalciferol, a closely related metabolite, can inhibit the progression of arthritis in murine models, suggesting potential therapeutic applications for autoimmune diseases (Cantorna et al., 1998).

  • Synthesis and Biological Activity : Studies on the synthesis and biological activity of 25,26-dihydroxycholecalciferol have been conducted, contributing to a better understanding of its role and potential applications. It shows activity patterns distinct from other vitamin D metabolites (Lam et al., 1975); (Redel et al., 1974).

  • Vitamin D Metabolism and Mechanism of Action : Research on the metabolism of cholecalciferol and its transformation into various metabolites including 25,26-dihydroxycholecalciferol provides insight into the complex actions of vitamin D in the body (DeLuca, 1982).

  • Synthesis in Bone Cells : Studies have shown that bone cells can synthesize 25,26-dihydroxycholecalciferol, indicating a role in bone metabolism (Puzas et al., 1987).

  • Role in Chronic Renal Insufficiency : A study indicated the failure to form 1,25-dihydroxycholecalciferol in chronic renal insufficiency, suggesting an important role of vitamin D metabolites in kidney function (Mawer et al., 1973).

  • Metabolism in Fish : Research on the metabolism of 25-hydroxycholecalciferol in rainbow trout, including the formation of 25,26-dihydroxycholecalciferol, shows its role in different species and environments (Hayes et al., 1986).

  • Competitive Protein Binding Assays : Studies focusing on competitive protein binding assays for 24,25-dihydroxycholecalciferol, which is closely related to 25,26-dihydroxycholecalciferol, contribute to understanding their roles in the body (Haddad et al., 1976); (Taylor et al., 1976).

  • Antitumor Effects in Cancer Research : A study reported the inhibitory effects of 1,25-dihydroxycholecalciferol and its analogs on breast cancer cell lines, suggesting a potential role in cancer treatment (Fioravanti et al., 1998).

  • Effects on Squamous Cell Carcinoma : Research on 1,25-Dihydroxycholecalciferol showed that it inhibits the growth of squamous cell carcinoma and modulates cell cycle regulatory proteins (Hershberger et al., 1999).

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCBCXATJITSI-ZLNGONTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312198
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25,26-Dihydroxycholecalciferol

CAS RN

29261-12-9
Record name 25,26-Dihydroxyvitamin D3
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25,26-Dihydroxycholecalciferol
Source ChemIDplus
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Record name 25,26-Dihydroxyvitamin D3
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Record name 29261-12-9
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Record name 25,26-DIHYDROXYCHOLECALCIFEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
HF DeLuca, T Suda, HK Schnoes, Y Tanaka… - Biochemistry, 1970 - ACS Publications
25-HEC were 1.4-1.5 times more active thanvitamin D3 or D2 in curing rickets in rats (Blunt et al., 1968b; Suda et al., 1969). Not only were they more active than their parent vitamins in …
Number of citations: 28 pubs.acs.org
JJ Partridge, SJ Shiuey, NK Chadha… - Journal of the …, 1981 - ACS Publications
In 1970, DeLuca and co-workers discovered a major metabolite of vitamin D3 which exhibited weak stimulation of intestinal calcium transport and bone calcium mobilization. 1 These …
Number of citations: 75 pubs.acs.org
J Redel, N Bazely, EB Mawer, J Hann, FS Jones - FEBS Lett, 1979 - core.ac.uk
It is known that cholecalciferol (vitamin Da) is first metabolized in the liver and the resulting 25-OH-Da is further hydroxylated in the kidney at either Cl, C-24 or C-26 position to give 1, 25-…
Number of citations: 10 core.ac.uk
HY Lam, HK Schnoes, HF DeLuca - Steroids, 1975 - Elsevier
25,26-Dihydroxycholecalciferol (25,26-dihydroxyvitamin D 3 ), a metabolite of vitamin D3 preferentially active on intestine has been synthesized. This compound was prepared by …
Number of citations: 64 www.sciencedirect.com
J Redel, PA Bell, N Bazely, Y Calando, F Delbarre… - Steroids, 1974 - Elsevier
The synthesis of 25,26-dihydroxycholecalciferol, a biologically active metabolite of cholecalciferol (vitamin D 3 ) is described. 3β-Hydroxy-27-nor-5-cholesten-25-one was converted in …
Number of citations: 26 www.sciencedirect.com
JJ Partridge, SJ Shiuey, NK Chadha… - Helvetica Chimica …, 1981 - Wiley Online Library
The 1α, 25, 26‐trihydroxy metabolite of vitamin D 3 , isolated from bovine serum, was shown to possess the (25 S)‐configuration by HPLC. comparison of the 1, 3, 26‐triacetate …
Number of citations: 21 onlinelibrary.wiley.com
J Redel, N Bazely, Y Tanaka, HF DeLuca - Febs Lett, 1978 - core.ac.uk
Two of us have reported [1, 2] the synthesis of the metabolite of vitamin Ds 25, 26-dihydroxycholecalciferol (25, 26 (OH) aDs), which led to a mixture of the C-25 epimers and more …
Number of citations: 27 core.ac.uk
L Miravet, J Redel, M Carre, ML Queille… - Calcified Tissue …, 1976 - Springer
The biological activity of synthetic 24,25 and 25,26 diOHD3 was studied in vitamin D-deficient rats. The purpose of this study was to investigate the influence of small doses of both …
Number of citations: 51 link.springer.com
T Suda, HF DeLuca, HK Schnoes, G Ponchon… - Biochemistry, 1970 - cabdirect.org
25,26-Dihydroxycholecalciferol, a metabolite of vitamin D3 with intestinal calcium transport activity. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we …
Number of citations: 201 www.cabdirect.org
HF DeLuca, MF Holick, HK Schnoes, T Suda… - Biochemistry, 1971 - ACS Publications
Itis now generally accepted that vitamin D must be meta-bolically “activated” before it can produce its characteristic physiologic effects (Lund and DeLuca, 1966; Morii et al., 1967; …
Number of citations: 658 pubs.acs.org

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